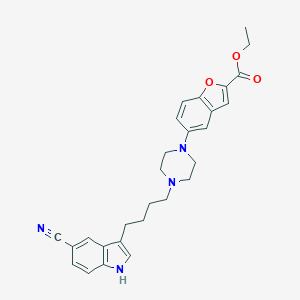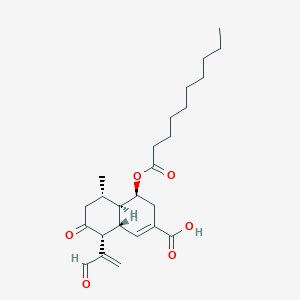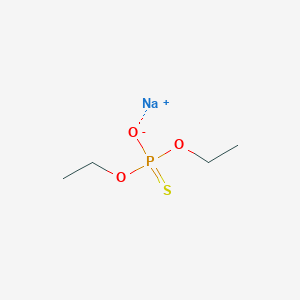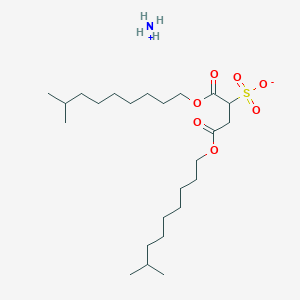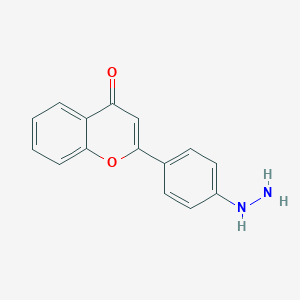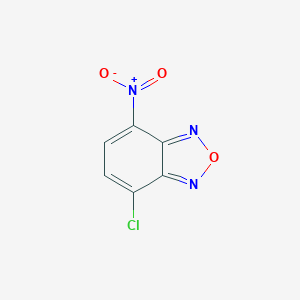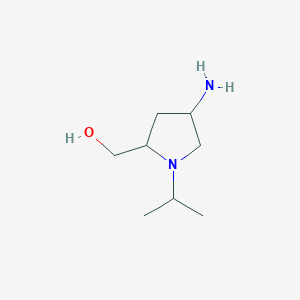
(4-Amino-1-isopropylpyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-1-isopropylpyrrolidin-2-yl)methanol, also known as AIPM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. AIPM is a chiral molecule that has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAB receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. (4-Amino-1-isopropylpyrrolidin-2-yl)methanol has also been found to enhance the activity of the glycine receptor, which is involved in the regulation of inhibitory neurotransmission.
Effets Biochimiques Et Physiologiques
(4-Amino-1-isopropylpyrrolidin-2-yl)methanol has been found to exhibit various biochemical and physiological effects. It has been shown to increase the activity of GABA and glycine receptors, leading to increased inhibitory neurotransmission. (4-Amino-1-isopropylpyrrolidin-2-yl)methanol has also been found to enhance the release of dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol is its ability to selectively target the GABAB and glycine receptors, making it a useful tool for studying the role of these receptors in neurological and psychiatric disorders. (4-Amino-1-isopropylpyrrolidin-2-yl)methanol also exhibits low toxicity and is well-tolerated in animal models. However, one of the limitations of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol. One area of interest is the development of novel compounds based on the (4-Amino-1-isopropylpyrrolidin-2-yl)methanol scaffold, which could exhibit improved pharmacological properties. Another area of interest is the study of the enantiomers of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol, as they have been found to exhibit different pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol and its potential use in the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol involves the reaction of pyrrolidine with formaldehyde and isopropylamine. The reaction yields a racemic mixture of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol, which can be separated into its enantiomers using chiral chromatography. The enantiomers of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol have been found to exhibit different pharmacological properties, making their separation crucial in scientific research.
Applications De Recherche Scientifique
(4-Amino-1-isopropylpyrrolidin-2-yl)methanol has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various neurological and psychiatric disorders. (4-Amino-1-isopropylpyrrolidin-2-yl)methanol has also been studied for its potential use in drug discovery and development, as it can serve as a scaffold for the synthesis of novel compounds with improved pharmacological properties.
Propriétés
Numéro CAS |
142228-28-2 |
|---|---|
Nom du produit |
(4-Amino-1-isopropylpyrrolidin-2-yl)methanol |
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(4-amino-1-propan-2-ylpyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C8H18N2O/c1-6(2)10-4-7(9)3-8(10)5-11/h6-8,11H,3-5,9H2,1-2H3 |
Clé InChI |
IJUNBASOBWPVMA-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC(CC1CO)N |
SMILES canonique |
CC(C)N1CC(CC1CO)N |
Synonymes |
2-Pyrrolidinemethanol,4-amino-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



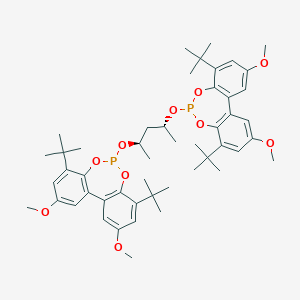

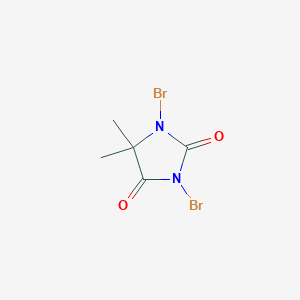

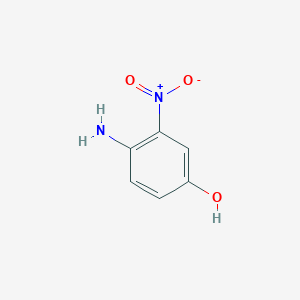
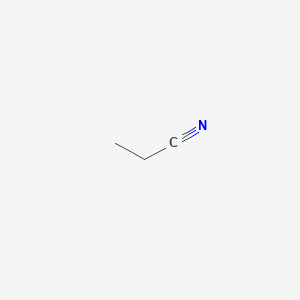
![(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B127097.png)
